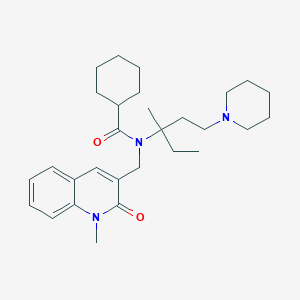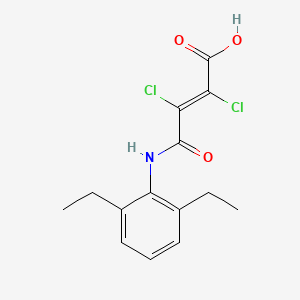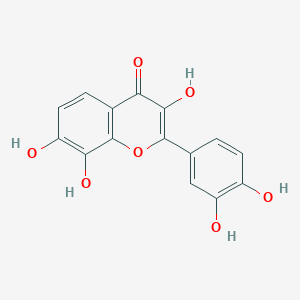![molecular formula C20H32O12P2 B10835046 2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27977313-Compound-48: is a small molecular drug known for its significant biological activities. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer treatment. The compound exhibits unique properties that make it a valuable subject of research in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID27977313-Compound-48 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of PMID27977313-Compound-48 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: PMID27977313-Compound-48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
Chemistry: PMID27977313-Compound-48 is used as a model compound in various chemical studies to understand reaction mechanisms and develop new synthetic methodologies.
Biology: In biological research, the compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies for the treatment of cancer and other diseases. Its ability to target specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, PMID27977313-Compound-48 is used in the development of new materials and as a reference compound in quality control processes.
Mechanism of Action
PMID27977313-Compound-48 exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It interacts with key proteins and enzymes, leading to the inhibition of cancer cell growth. The compound’s mechanism of action involves the modulation of signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses .
Properties
Molecular Formula |
C20H32O12P2 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2,3-bis(diethoxyphosphoryloxy)propyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C20H32O12P2/c1-6-26-33(23,27-7-2)30-15-17(32-34(24,28-8-3)29-9-4)14-25-20(22)18-12-10-11-13-19(18)31-16(5)21/h10-13,17H,6-9,14-15H2,1-5H3 |
InChI Key |
UISLTGPOZYGIOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC(COC(=O)C1=CC=CC=C1OC(=O)C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)

![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)


![5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one](/img/structure/B10835023.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)

![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)


